3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring two key substituents: a 4-((3-bromophenyl)sulfonyl)piperazine group at position 3 and a 3,5-dimethylpyrazole moiety at position 5. Pyridazine-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including antiplatelet, antibacterial, and antiviral effects . The piperazine sulfonyl group is a common pharmacophore in drug design, contributing to receptor binding via hydrogen bonding or electrostatic interactions. The 3,5-dimethylpyrazole substituent introduces steric bulk and hydrophobicity, which may enhance membrane permeability or modulate target selectivity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX , ensuring accurate determination of molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLYTBKZDSFTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1013835-39-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), along with relevant case studies and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.4 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.4 g/mol |
| CAS Number | 1013835-39-6 |
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit critical targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are involved in cancer cell proliferation and survival .
In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects when tested alone and in combination with doxorubicin. The results suggested a synergistic effect that enhances the efficacy of conventional chemotherapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antibacterial Activity
Preliminary studies on related pyrazole compounds have indicated their potential as antibacterial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. While specific data on this compound's antibacterial activity is limited, its structural similarities to other effective pyrazole derivatives suggest potential efficacy in this area .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the sulfonyl group is significant as it can enhance solubility and facilitate interactions with biological targets. The piperazine ring contributes to binding affinity through hydrogen bonding with amino acid residues in target proteins.
Case Studies
- Antitumor Efficacy : A study highlighted the effectiveness of similar pyrazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range for inhibiting cell growth .
- Combination Therapy : In a comparative analysis, combining this compound with established chemotherapeutics showed improved outcomes in tumor reduction compared to monotherapy .
- Inflammation Modulation : Research indicated that derivatives similar to this compound effectively reduced inflammatory markers in preclinical models of arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s structural analogs primarily differ in substituents on the pyridazine core. Key comparisons include:
Key Observations:
- Bromine vs.
- Sulfonyl vs. Phenoxypropyl: The sulfonyl group in the target compound offers stronger hydrogen-bonding capacity compared to the phenoxypropyl group in the chlorinated analog, which may enhance receptor affinity .
- Pyrazole vs. Chlorine at Position 6: The 3,5-dimethylpyrazole substituent introduces a planar, aromatic heterocycle with methyl groups that may hinder rotation, stabilizing interactions with flat binding sites (e.g., enzyme active sites). In contrast, a chlorine atom (as in the chlorinated analog) provides minimal steric interference but lacks directional bonding capabilities .
Crystallographic and Structural Validation
The target compound’s structure would likely be validated using SHELXL for refinement and ORTEP-3 for visualization, ensuring accurate bond lengths and angles. Notably, the 3,5-dimethylpyrazole group may induce torsional strain, requiring high-resolution data for precise modeling .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Suzuki coupling to attach the pyrazole moiety to the pyridazine core.
- Sulfonylation of the piperazine ring using 3-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification via column chromatography or recrystallization.
Optimization strategies: - Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Monitor intermediates with thin-layer chromatography (TLC) to ensure stepwise completion .
Q. What analytical techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine-sulfonyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H22BrN5O2S) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography : Resolves crystal structure for unambiguous confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during sulfonylation or pyridazine functionalization. This predicts regioselectivity and energy barriers .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error in optimizing coupling reactions .
- Machine Learning (ML) : Train models on existing pyridazine reaction data to predict optimal solvents/catalysts .
Q. How should researchers address contradictory biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH, cell lines) to rule out assay-specific variability .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity to purported targets (e.g., kinase receptors) .
- Meta-Analysis : Compare data across published analogs (e.g., 3-chlorophenyl derivatives) to identify structural determinants of activity .
Q. What strategies enhance pharmacological properties through sulfonyl or pyrazole modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-bromophenyl sulfonyl group with a 3-trifluoromethyl analog to improve metabolic stability .
- Pyrazole Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 3,5-dimethyl positions to modulate lipophilicity and target binding .
- Prodrug Design : Convert the pyridazine core to a phosphate ester for enhanced solubility in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
